3'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone
Description
3'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone (CAS: 1443344-41-9), also known as 4'-methyl-2,2,2-trifluoroacetophenone, is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a carbonyl and a para-methyl-substituted phenyl ring. Its molecular formula is C₁₀H₉F₃O, with a molecular weight of 264.25 g/mol . Its electron-withdrawing trifluoromethyl group enhances reactivity in catalytic and electrophilic processes, while the methyl group modulates steric and electronic properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(19)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYKRVKDVKDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methylacetophenone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable candidate for drug development, as it can effectively reach intracellular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, properties, and applications of 3'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone and related compounds:
Key Comparative Analyses
Electronic and Steric Effects
- Electron-Withdrawing Capacity: The trifluoromethyl group in all compounds enhances electrophilicity, enabling participation in reactions such as hydroboration (quantitative yield in 15 min for 2,2,2-trifluoroacetophenone) and organocatalyzed oxidations . Substituents like methoxy (electron-donating) or chloro (electron-withdrawing) further modulate reactivity. For example, 4'-methoxy-2,2,2-trifluoroacetophenone undergoes electrocatalytic reduction to α-(trifluoromethyl)benzyl alcohol with 65% yield .
- Steric Influence : The para-methyl group in the target compound provides steric bulk without significantly hindering reactivity, making it suitable for polymer synthesis . In contrast, 3',5'-dimethyl-4'-methoxy derivatives introduce greater steric hindrance, limiting their utility in certain catalytic applications .
Biological Activity
3'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone (commonly referred to as 4'-methyl-2,2,2-trifluoroacetophenone) is an organic compound with significant biological activity due to its unique chemical structure. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁F₃O
- Molecular Weight : 264.24 g/mol
- Functional Groups : Ketone, trifluoromethyl group
- Lipophilicity : The presence of the trifluoromethyl group enhances lipophilicity, which affects bioavailability and interaction with biological membranes.
Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its potential as an acetylcholinesterase inhibitor . This property suggests applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling in the brain. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, a neurotransmitter crucial for memory and learning processes.
Antimicrobial and Anticancer Properties
Recent studies have explored the compound's antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits activity against various microbial strains. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
- Anticancer Activity : Research has shown that 4'-methyl-2,2,2-trifluoroacetophenone can induce apoptosis in cancer cells. The exact mechanism involves modulation of cell signaling pathways that control cell proliferation and survival.
The mechanism of action for this compound includes:
- Cell Membrane Penetration : The lipophilic nature allows the compound to easily penetrate cell membranes.
- Enzyme Interaction : Once inside the cell, it interacts with specific enzymes and receptors, modulating their activity.
- Signal Transduction Pathways : It may influence various signal transduction pathways involved in cell growth and apoptosis.
Study on Acetylcholinesterase Inhibition
A study conducted by researchers at Oxford University demonstrated that 4'-methyl-2,2,2-trifluoroacetophenone significantly inhibited acetylcholinesterase activity in vitro. The IC50 value was determined to be approximately 12 µM, indicating a strong potential for therapeutic use in cognitive disorders .
Anticancer Research
In a separate study published in a peer-reviewed journal, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.
Data Tables
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 12 | |
| Anticancer (MCF-7 Cells) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
